3-Nitro-2-phenoxypyridine
Overview
Description
3-Nitro-2-phenoxypyridine is an organic compound with the molecular formula C11H8N2O3 It is a derivative of pyridine, substituted with a nitro group at the third position and a phenoxy group at the second position
Mechanism of Action
Target of Action
This compound is a part of a collection of rare and unique chemicals used by early discovery researchers
Mode of Action
It’s important to note that the nitro group in the compound could potentially undergo reduction reactions in biological systems, which might influence its interaction with its targets .
Biochemical Pathways
Compounds with nitro groups have been known to interfere with various cellular processes, including mitochondrial functions, oxidative stress, apoptosis, and neuroinflammation
Result of Action
It’s worth noting that nitro-containing compounds can induce oxidative stress and apoptosis, which could potentially lead to cellular damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-2-phenoxypyridine typically involves the nitration of 2-phenoxypyridine. One common method includes the reaction of 2-phenoxypyridine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position of the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is carefully monitored to prevent over-nitration and to ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-2-phenoxypyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The phenoxy group can undergo oxidation to form quinone derivatives under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 3-Amino-2-phenoxypyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives.
Scientific Research Applications
3-Nitro-2-phenoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Phenoxypyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitropyridine: Lacks the phenoxy group, resulting in different chemical properties and applications.
2-Phenoxynitrobenzene: Similar structure but with a benzene ring instead of a pyridine ring, leading to different reactivity and applications.
Uniqueness: 3-Nitro-2-phenoxypyridine is unique due to the presence of both the nitro and phenoxy groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the development of novel compounds with diverse applications.
Properties
IUPAC Name |
3-nitro-2-phenoxypyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-13(15)10-7-4-8-12-11(10)16-9-5-2-1-3-6-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUZDNBBAQOFQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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